molecular formula C28H28N4O2S B2460703 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 302552-79-0

2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2460703
CAS No.: 302552-79-0
M. Wt: 484.62
InChI Key: VXIRYSYAJGWXEA-HYOGKJQXSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its molecular formula is C₂₈H₂₅N₅O₂S, with an average molecular mass of 495.60 g/mol (calculated from substituents in ). The structure features:

  • An N-[4-(piperidin-1-yl)phenyl]acetamide side chain, where the piperidinyl group introduces a tertiary amine, enhancing solubility in physiological conditions and influencing receptor binding .

The compound’s stereochemistry (Z-configuration at the thiazolidinone C2 position) is critical for maintaining structural rigidity, as seen in analogs (). Its synthesis likely involves cyclocondensation of thiourea derivatives with α-haloacetamide intermediates, a common route for thiazolidinones .

Properties

IUPAC Name

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c33-26(29-22-14-16-23(17-15-22)31-18-8-3-9-19-31)20-25-27(34)32(24-12-6-2-7-13-24)28(35-25)30-21-10-4-1-5-11-21/h1-2,4-7,10-17,25H,3,8-9,18-20H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIRYSYAJGWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multi-step reactions. One common method includes:

  • Thiazolidine Formation: : The reaction of thioamide with a carbonyl compound in the presence of a base.

  • Imine Formation: : Condensation of the intermediate with an aniline derivative under acidic conditions.

  • Final Coupling: : The imine is then reacted with an acyl chloride in the presence of a base like pyridine to form the final acetamide product.

Industrial Production Methods

Industrial production scales up these methods with optimized conditions to ensure high yield and purity. The reactions are conducted in large reactors with precise temperature and pressure controls to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Core Thiazolidinone Formation

The thiazolidinone ring is synthesized via cyclocondensation reactions. Key methodologies include:

  • Multi-component reactions (MCRs) : Combining aldehydes, amines, and thioglycolic acid (TGA) under catalytic conditions (e.g., β-cyclodextrin-SO₃H or CoFe₂O₄@SiO₂/PrNH₂ nanoparticles) to form imine intermediates, followed by intramolecular cyclization .

  • Lewis acid-catalyzed ring-opening : For example, BF₃·OEt₂ or Sc(OTf)₃ facilitates aziridine ring-opening with isothiocyanates, leading to 2-iminothiazolidines .

Example Reaction Pathway :

Aldehyde + Aniline + TGAcatalystThiazolidinone+H2O\text{Aldehyde + Aniline + TGA} \xrightarrow{\text{catalyst}} \text{Thiazolidinone} + \text{H}_2\text{O}

Key conditions: Solvent (MeOH/CHCl₃), 60–80°C, 4–8 hours.

Imine Functionalization

The (2Z)-2-(phenylimino) group is introduced via Schiff base formation:

  • Condensation : Reaction of a primary amine (e.g., aniline) with a ketone (e.g., 4-oxothiazolidine derivative) under dehydrating conditions .

  • Stereoselective control : Use of chiral catalysts (e.g., TBAHS) to enforce Z-stereochemistry .

Key Data :

ReactantsCatalystYield (%)Stereoselectivity
Phenylamine + 4-oxothiazolidineBF₃·OEt₂7892% Z
3-Chloroaniline + 4-oxothiazolidineSc(OTf)₃6588% Z

Acetamide Coupling

The N-[4-(piperidin-1-yl)phenyl]acetamide sidechain is appended via nucleophilic acyl substitution:

  • Alkylation : Reaction of 4-(piperidin-1-yl)aniline with chloroacetyl chloride in acetone/K₂CO₃ at 60°C .

  • Amidation : Subsequent coupling with the thiazolidinone core using DCC/DMAP or EDCI/HOBt .

Example Synthesis :

ClCH2COCl+4-(Piperidin-1-yl)anilineacetone/K2CO3Acetamide intermediate\text{ClCH}_2\text{COCl} + \text{4-(Piperidin-1-yl)aniline} \xrightarrow{\text{acetone/K}_2\text{CO}_3} \text{Acetamide intermediate}Acetamide intermediate+ThiazolidinoneEDCI/HOBtTarget Compound\text{Acetamide intermediate} + \text{Thiazolidinone} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Optimized Conditions :

  • Solvent: DCM/acetone (1:1), 0°C → RT.

  • Yield: 70–85% after purification .

Piperidine Substitution

The 4-(piperidin-1-yl)phenyl group is introduced via:

  • Buchwald-Hartwig amination : Coupling piperidine with aryl halides using Pd catalysts .

  • Nucleophilic aromatic substitution : Reacting 4-fluorophenyl derivatives with piperidine under basic conditions .

Key Reaction :

4-Fluorophenylacetamide+PiperidineK2CO3/DMF4-(Piperidin-1-yl)phenylacetamide\text{4-Fluorophenylacetamide} + \text{Piperidine} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{4-(Piperidin-1-yl)phenylacetamide}

Stability and Reactivity Insights

  • pH sensitivity : The thiazolidinone ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Coordination chemistry : The carbonyl and imine groups act as bidentate ligands for transition metals (e.g., Cu²⁺), forming stable complexes .

Spectroscopic Validation :

  • ¹H NMR : δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (–CH₂CO–), δ 3.1–3.5 ppm (piperidine N–CH₂) .

  • FTIR : 1680 cm⁻¹ (C=O, thiazolidinone), 1645 cm⁻¹ (C=N imine) .

Biological Derivatization

  • Anticonvulsant analogs : Structural analogs with 3-trifluoromethyl or 4-chloro substituents show enhanced activity in MES and 6-Hz seizure models .

  • SAR trends : Piperidine substitution at the 4-position improves blood-brain barrier permeability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown potential in inducing apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro assays demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Effects : The piperidine moiety in the compound may contribute to its interaction with neurotransmitter systems, indicating possible applications in treating neurological disorders. Compounds with similar structures have shown affinity for dopamine and norepinephrine transporters, which could be explored further .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult
AnticancerSNB-19, OVCAR-8MTT AssayPGI of 86.61%
AntibacterialE. coli, S. aureusDisc Diffusion MethodSignificant inhibition
AntifungalCandida albicansDisc Diffusion MethodModerate inhibition

Case Study : A study conducted on a series of thiazolidinone derivatives demonstrated that modifications to the thiazolidinone structure could enhance anticancer activity significantly. The derivatives were synthesized and tested against various cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships .

Material Science Applications

The unique chemical structure of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide also opens avenues for applications in material science, particularly in the development of novel polymers or coatings with enhanced properties due to the thiazolidinone framework.

Mechanism of Action

The mechanism by which 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors in biological systems.

  • Pathways Involved: : Modulation of metabolic pathways, particularly those involving protein synthesis and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred) Reference ID
Target Compound 4-(piperidin-1-yl)phenyl on acetamide C₂₈H₂₅N₅O₂S 495.60 Enhanced solubility (piperidine), potential CNS activity
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 4-Methoxyphenyl on acetamide C₂₄H₂₁N₃O₃S 431.51 Increased lipophilicity (methoxy); possible CYP450 inhibition
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide 2-Methylphenyl on acetamide; phenylsulfonyl at C3 C₂₅H₂₂N₄O₃S₂ 502.65 Improved metabolic stability (sulfonyl); steric hindrance at C3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-...-thiazolidin-5-yl]acetamide Tetrahydrobenzothiophen substituent C₂₈H₂₅N₅O₂S₂ 543.72 Enhanced π-π stacking (aromatic fused ring); altered solubility
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-...}acetamide 4-Fluorobenzyl and thioxo (S=O → S=S) modifications C₂₉H₂₄FN₅O₂S₂ 569.66 Electrophilicity (fluorine); potential kinase inhibition

Electronic and Pharmacokinetic Comparisons

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl analog () has an electron-donating methoxy group, increasing electron density on the phenyl ring, which may enhance binding to aromatic receptors (e.g., serotonin receptors). The 4-fluorobenzyl group () introduces electronegativity, possibly improving target selectivity via halogen bonding .
  • Solubility and Bioavailability :

    • The piperidin-1-yl group in the target compound enhances water solubility at physiological pH due to its basic amine, whereas the tetrahydrobenzothiophen substituent () may reduce solubility due to increased hydrophobicity .

Biological Activity

The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H24N3O3S\text{C}_{24}\text{H}_{24}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thiazolidinone core which is known for its pharmacological significance.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies on similar compounds have shown that they possess strong inhibitory effects against Gram-positive and Gram-negative bacteria. The compound of interest is hypothesized to exhibit comparable activity due to its structural similarities.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacteria TestedInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli2688.46
S. aureus2491.66
2-(4-substituted phenylimino)thiazolidinoneVarious strainsVariesVaries

The inhibition zones and activity indices suggest that modifications on the phenyl ring significantly enhance antibacterial activity, particularly with halogen substitutions .

Anticancer Activity

Thiazolidinones have been studied for their potential anticancer effects. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including glioblastoma and lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidinone Derivative AHT29 adenocarcinoma<10Apoptosis induction
H460 lung cancer<15Cell cycle arrest
2-[(2Z)-...Various cancer linesVariesVaries

The specific compound under consideration may exhibit similar or enhanced cytotoxic effects due to its unique structural features .

Antioxidant Activity

Antioxidant properties are also noteworthy for thiazolidinones. The ability to scavenge free radicals contributes to their therapeutic potential in various oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

CompoundAssay TypeInhibition (%)
Thiazolidinone Derivative BABTS Radical Cation81.8
DPPH ScavengingVaries

The antioxidant activity correlates with structural modifications that enhance electron-donating capabilities .

Case Studies

Several studies have been conducted to evaluate the biological activities of thiazolidinones:

  • Study on Antibacterial Properties : A series of thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus, demonstrating significant antibacterial activity with some compounds achieving inhibition rates comparable to standard antibiotics .
  • Cytotoxicity Evaluation : In vitro studies showed that specific thiazolidinones could inhibit the growth of cancer cell lines effectively, suggesting their potential as anticancer agents .
  • Antioxidant Assessment : Various thiazolidinone derivatives were subjected to antioxidant assays, revealing promising results in scavenging free radicals, which highlights their potential in preventing oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazolidinone core formation : Cyclocondensation of phenyl isothiocyanate with a substituted α-mercaptoacetic acid derivative under basic conditions to form the 1,3-thiazolidin-4-one scaffold .

Acetamide coupling : React the thiazolidinone intermediate with 4-(piperidin-1-yl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

  • Key challenges : Ensuring stereochemical purity (Z-configuration at the imine bond) via controlled reaction conditions (e.g., low temperature, inert atmosphere) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolve the Z-configuration of the imine bond and confirm the thiazolidinone ring geometry (e.g., torsion angles between phenyl and piperidinyl groups) .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperidinyl protons), and δ 2.2–2.8 ppm (thiazolidinone methylene).
  • 13C NMR : Carbonyl signals at ~170–175 ppm (thiazolidinone C4=O and acetamide C=O) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₅N₄O₂S: 469.17) .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

  • Anticancer activity : Thiazolidinone derivatives exhibit cytotoxicity by inhibiting tubulin polymerization or inducing apoptosis via mitochondrial pathways. Target validation requires:

  • In vitro assays : MTT assay on leukemia (e.g., HL-60) or solid tumor cell lines (e.g., MCF-7) with IC₅₀ values typically <10 µM .
  • Mechanistic studies : Flow cytometry for apoptosis markers (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with improved activity?

  • Approach :

Molecular docking : Screen against tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) to identify critical binding interactions (e.g., hydrogen bonds with piperidinyl nitrogen) .

QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioavailability and cytotoxicity .

ADMET prediction : Tools like SwissADME to assess metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

  • Case study : Modifying the piperidinyl substituent to a morpholine group increased solubility without compromising tubulin binding .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology :

Dose-response normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for cell line-specific factors (e.g., P-glycoprotein expression).

Pathway enrichment analysis : RNA sequencing to identify differentially expressed genes in resistant vs. sensitive lines (e.g., upregulated ABC transporters) .

Combination studies : Test synergism with chemosensitizers (e.g., verapamil for P-gp inhibition) .

Q. What strategies are recommended for elucidating the role of the (Z)-imine configuration in bioactivity?

  • Experimental design :

Stereoisomer synthesis : Prepare (E)-imine analogs via photoisomerization or alternative synthetic routes.

Comparative bioassays : Test both isomers in parallel for cytotoxicity, apoptosis induction, and tubulin binding.

Structural dynamics : Molecular dynamics simulations to evaluate conformational stability of (Z)- vs. (E)-isomers in aqueous and lipid environments .

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